molecular formula C11H9N5O3 B6087733 1,3-benzodioxole-5-carbaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone

1,3-benzodioxole-5-carbaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone

Cat. No. B6087733
M. Wt: 259.22 g/mol
InChI Key: QBFITVUERQGGPD-UUILKARUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-benzodioxole-5-carbaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone, also known as BDAOT, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BDAOT is a versatile compound that can be easily synthesized and modified, making it an attractive candidate for a wide range of research applications.

Mechanism of Action

The mechanism of action of 1,3-benzodioxole-5-carbaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone is not fully understood, but it is believed to involve the formation of stable complexes with metal ions. 1,3-benzodioxole-5-carbaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone has been shown to selectively bind to copper ions, which may contribute to its potential anti-cancer properties.
Biochemical and Physiological Effects:
1,3-benzodioxole-5-carbaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone has been shown to have a variety of biochemical and physiological effects, including the ability to induce apoptosis (programmed cell death) in cancer cells. 1,3-benzodioxole-5-carbaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone has also been shown to have antioxidant properties and may have neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1,3-benzodioxole-5-carbaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone in laboratory experiments is its versatility. 1,3-benzodioxole-5-carbaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone can be easily synthesized and modified, allowing researchers to tailor its properties to specific applications. However, one limitation of using 1,3-benzodioxole-5-carbaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone is its potential toxicity, which must be carefully considered in experimental design.

Future Directions

There are many potential future directions for research involving 1,3-benzodioxole-5-carbaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone. One area of interest is the development of 1,3-benzodioxole-5-carbaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone-based fluorescent probes for the detection of metal ions in biological systems. Another potential direction is the use of 1,3-benzodioxole-5-carbaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of 1,3-benzodioxole-5-carbaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone and its potential interactions with other biological molecules.

Synthesis Methods

1,3-benzodioxole-5-carbaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone can be synthesized using a variety of methods, including the reaction of 1,3-benzodioxole-5-carbaldehyde with hydrazine hydrate and triethyl orthoformate. This reaction results in the formation of 1,3-benzodioxole-5-carbaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone as a yellow solid, which can be purified using standard laboratory techniques.

Scientific Research Applications

1,3-benzodioxole-5-carbaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of metal ions and as a potential anti-cancer agent. 1,3-benzodioxole-5-carbaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone has also been studied for its potential use as a diagnostic tool for Alzheimer's disease.

properties

IUPAC Name

3-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O3/c17-10-5-13-16-11(14-10)15-12-4-7-1-2-8-9(3-7)19-6-18-8/h1-5H,6H2,(H2,14,15,16,17)/b12-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBFITVUERQGGPD-UUILKARUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC3=NN=CC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/NC3=NN=CC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801331761
Record name 3-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-4H-1,2,4-triazin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801331761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26726278
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-1,2,4-triazin-5-ol

CAS RN

290835-44-8
Record name 3-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-4H-1,2,4-triazin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801331761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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